molecular formula C13H12F3NO3 B1365462 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid

3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid

Cat. No.: B1365462
M. Wt: 287.23 g/mol
InChI Key: MLIIENMBDGAIEZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid is a synthetic organic compound with the molecular formula C13H12F3NO3 It is characterized by the presence of a phenyl group, a trifluoromethyl group, and an enamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid typically involves the reaction of phenylalanine with 4,4,4-trifluoro-3-oxobut-1-enyl chloride under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enamine linkage to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid involves its interaction with specific molecular targets. The enamine linkage allows the compound to act as a nucleophile, participating in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but lacks the enamine linkage.

    Phenylalanine derivatives: Share the phenylalanine backbone but differ in functional groups attached.

Uniqueness

3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid is unique due to its combination of a phenyl group, trifluoromethyl group, and enamine linkage.

Properties

Molecular Formula

C13H12F3NO3

Molecular Weight

287.23 g/mol

IUPAC Name

3-phenyl-2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoic acid

InChI

InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20)/b7-6+

InChI Key

MLIIENMBDGAIEZ-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N/C=C/C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F

Origin of Product

United States

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